molecular formula C16H15NO5 B15229193 Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate

Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate

Cat. No.: B15229193
M. Wt: 301.29 g/mol
InChI Key: ZKXOSVAIAQIPNI-UHFFFAOYSA-N
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Description

Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a nicotinate core substituted with a 3,4-dimethoxyphenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with methyl nicotinate under acidic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Methyl 6-(3,4-dimethoxyphenyl)-2-carboxynicotinate.

    Reduction: Methyl 6-(3,4-dimethoxyphenyl)-2-hydroxymethylnicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

  • Methyl 6-(3,4-dimethoxyphenyl)-2-carboxynicotinate
  • Methyl 6-(3,4-dimethoxyphenyl)-2-hydroxymethylnicotinate
  • Methyl 6-(3,4-dimethoxyphenyl)-2-aminonicotinate

Comparison: Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its analogs. The formyl group allows for specific reactions such as oxidation and reduction, which are not possible with the carboxy or hydroxymethyl derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 6-(3,4-dimethoxyphenyl)-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C16H15NO5/c1-20-14-7-4-10(8-15(14)21-2)12-6-5-11(16(19)22-3)13(9-18)17-12/h4-9H,1-3H3

InChI Key

ZKXOSVAIAQIPNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O)OC

Origin of Product

United States

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